4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile is a chemical compound with the molecular formula C10H8F3NO It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phenyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile typically involves the reaction of 4,4,4-trifluoro-3-phenylbutanoic acid with appropriate reagents to introduce the nitrile group. One common method involves the use of dehydration agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the carboxylic acid group to a nitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-phenylbutanenitrile or 4,4,4-trifluoro-3-phenylbutanoic acid.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-3-phenylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutanenitrile
- 4,4,4-Trifluoro-3-phenylbutanoic acid
- 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile is unique due to the combination of its trifluoromethyl, hydroxyl, and phenyl groups, which confer distinct chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl group provides a site for further chemical modification.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-phenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUBPALTMDCQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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